Cas no 276695-32-0 (2-(N-Benzylmethylsulfonamido)Acetic Acid)

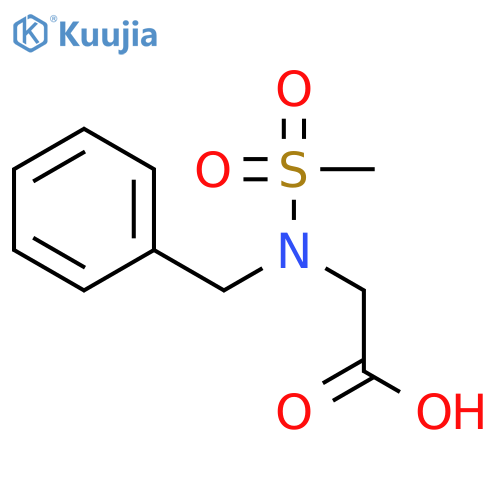

276695-32-0 structure

商品名:2-(N-Benzylmethylsulfonamido)Acetic Acid

CAS番号:276695-32-0

MF:C10H13NO4S

メガワット:243.27952170372

MDL:MFCD03995637

CID:2625184

2-(N-Benzylmethylsulfonamido)Acetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(N-Benzylmethylsulfonamido)Acetic Acid

-

- MDL: MFCD03995637

- インチ: InChI=1S/C10H13NO4S/c1-16(14,15)11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

- InChIKey: ISJFVWJWYPWOKS-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

2-(N-Benzylmethylsulfonamido)Acetic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

2-(N-Benzylmethylsulfonamido)Acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1233487-1g |

2-(N-benzylMethylsulfonaMido)acetic acid |

276695-32-0 | 95% | 1g |

$870 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243301-250mg |

N-Benzyl-N-(methylsulfonyl)glycine |

276695-32-0 | 95% | 250mg |

¥1927 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1233487-250mg |

2-(N-benzylMethylsulfonaMido)acetic acid |

276695-32-0 | 95% | 250mg |

$415 | 2024-06-06 | |

| AstaTech | AR2975-0.1/G |

2-(N-BENZYLMETHYLSULFONAMIDO)ACETIC ACID |

276695-32-0 | 95% | 0.1g |

$98 | 2023-09-15 | |

| Chemenu | CM313702-1g |

2-(N-Benzylmethylsulfonamido)Acetic Acid |

276695-32-0 | 95% | 1g |

$481 | 2022-06-11 | |

| 1PlusChem | 1P00BJR2-1g |

2-(N-benzylMethylsulfonaMido)acetic acid |

276695-32-0 | 95% | 1g |

$1052.00 | 2025-02-25 | |

| abcr | AB308091-250mg |

2-(N-Benzylmethylsulfonamido)acetic acid, 95%; . |

276695-32-0 | 95% | 250mg |

€500.00 | 2025-02-19 | |

| A2B Chem LLC | AF38014-100mg |

2-(N-Benzylmethylsulfonamido)acetic acid |

276695-32-0 | 95% | 100mg |

$123.00 | 2024-04-20 | |

| A2B Chem LLC | AF38014-1g |

2-(N-Benzylmethylsulfonamido)acetic acid |

276695-32-0 | 95% | 1g |

$520.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1233487-250mg |

2-(N-benzylMethylsulfonaMido)acetic acid |

276695-32-0 | 95% | 250mg |

$520 | 2025-02-27 |

2-(N-Benzylmethylsulfonamido)Acetic Acid 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

276695-32-0 (2-(N-Benzylmethylsulfonamido)Acetic Acid) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:276695-32-0)2-(N-Benzylmethylsulfonamido)Acetic Acid

清らかである:99%

はかる:1g

価格 ($):437.0